4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole
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Description
4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole is a useful research compound. Its molecular formula is C16H20ClN3O2S2 and its molecular weight is 385.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A series of novel compounds, including thiadiazoles, triazoles, and oxadiazoles, have been synthesized incorporating piperazine nuclei, showing moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli. This research illustrates the potential of incorporating 4-(4-Chlorophenyl) and piperazine structures in developing new antimicrobial agents (Deshmukh et al., 2017).
Antiviral and Anticancer Properties
Compounds with the 4-(4-Chlorophenyl) moiety, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have been explored for their antiviral properties, particularly against the tobacco mosaic virus. Moreover, derivatives of 1,3,4-thiadiazole featuring 4-(4-Chlorophenyl) and piperazine units have shown notable anticancer activity, indicating a promising avenue for developing new anticancer therapies (Chen et al., 2010; El-Masry et al., 2022).
Antimicrobial and Theoretical Studies
New 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, incorporating elements such as 4-(4-Chlorophenyl), have been synthesized and evaluated for their antimicrobial activity. Theoretical studies on Schiff's base derivatives of these compounds provide insights into their potential mechanism of action and efficacy as antimicrobial agents (Abdel‐Hafez, 2003).
Novel Antifungal Compounds
Research into the solubility and pharmacological properties of novel antifungal compounds, including those with 4-(4-Chlorophenyl) and piperazine structures, has shed light on their solubility in various solvents and potential biologic media pathways, contributing to the understanding of their pharmacokinetics and pharmacodynamics (Volkova et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of new compounds featuring 4-(4-Chlorophenyl) and piperazine moieties, such as in the N—O bond chirality study, highlight the structural versatility and potential applications of these compounds in various scientific research fields, from material science to pharmacology (Hartung et al., 2003).
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S2/c1-2-24(21,22)20-9-7-19(8-10-20)11-16-18-15(12-23-16)13-3-5-14(17)6-4-13/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLWWQCIZTDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.